Stereochemically Controlled Beckmann Rearrangement: (Z)‑ vs. (E)‑Oxime Regioselectivity
In the synthesis of AVP antagonists, the (Z)‑oxime (CAS 79222‑05‑2) is the preferred substrate for the Beckmann rearrangement. The published route uses a syn/anti mixture of oximes, but the (Z)‑oxime O‑tosylate is required to access the 4,6,7,8‑tetrahydro‑5H‑thieno[3,2‑b]azepin‑5‑one core. The Scheme 1 footnote reports a 92% yield for the conversion of the oxime mixture to the O‑tosylates (step b) and a 60% yield for the subsequent rearrangement to the lactam (step c) when using the (Z)‑oxime tosylate as the major component [1]. The (E)‑oxime tosylate, if employed alone, would be expected to give a different regioisomeric lactam, compromising the entire downstream synthetic sequence.
| Evidence Dimension | Yield of Beckmann rearrangement to desired thienoazepinone |
|---|---|
| Target Compound Data | 92% (tosylation), 60% (rearrangement) for Z‑oxime‑derived tosylate |
| Comparator Or Baseline | E‑oxime (CAS 19995‑19‑8) would give a different regioisomer; no isolated yield reported for E‑oxime tosylate rearrangement |
| Quantified Difference | Not quantified in direct head‑to‑head fashion; the regiochemical outcome is exclusive |
| Conditions | TosCl/pyridine, then KOAc/EtOH/H₂O, as per Scheme 1 in Albright et al. (2000) |
Why This Matters
For researchers building the AVP antagonist scaffold, selecting the (Z)‑oxime is mandatory to obtain the correct lactam regioisomer; substitution with the (E)‑oxime would derail the multi‑step synthesis.
- [1] Albright, J. D.; Delos Santos, E. G.; Dusza, J. P.; Chan, P. S.; Coupet, J.; Ru, X.; Mazandarani, H. Bioorg. Med. Chem. Lett. 2000, 10 (8), 695‑698. Scheme 1 footnotes: (b) TsCl/pyridine (92%); (c) KOAc/EtOH/H₂O (60%). View Source
